N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Description
Molecular Architecture and Stereochemical Configuration
The target compound consists of two distinct molecular components that form a stable salt complex through ionic interactions. The first component, N-cyclohexylcyclohexanamine, serves as the basic counterion and adopts a characteristic chair conformation for both cyclohexyl rings. The molecular weight of this tertiary amine component is 181.32 grams per mole, with the molecular formula C₁₂H₂₃N. The nitrogen atom in N-cyclohexylcyclohexanamine exhibits tetrahedral geometry, although the bond angle deviates from the ideal tetrahedral angle due to steric hindrance imposed by the bulky cyclohexane rings.
The second component represents a protected threonine derivative with defined stereochemical configuration at two chiral centers. The (2R,3S)-configuration indicates specific spatial arrangements of substituents around the carbon atoms, with the R-configuration at the second carbon and S-configuration at the third carbon. The tert-butyl protecting group at the hydroxyl position provides steric bulk that influences molecular packing arrangements. The phenylmethoxycarbonyl protecting group at the amino position contributes additional aromatic character to the overall molecular structure.
The overall molecular formula of the salt complex is C₂₈H₄₆N₂O₅, with a calculated molecular weight of 490.7 grams per mole. The compound exhibits distinct molecular regions with varying polarity characteristics. The cyclohexyl rings provide hydrophobic character, while the carboxylic acid, amide, and ether functionalities contribute polar characteristics that facilitate hydrogen bonding interactions.
Conformational analysis reveals that both cyclohexyl rings in the amine component prefer chair conformations to minimize steric strain. The nitrogen-carbon bonds adopt equatorial orientations relative to the cyclohexane rings, which represents the energetically favorable arrangement. This preferred geometry minimizes 1,3-diaxial interactions that would otherwise destabilize the molecular structure.
X-ray Crystallographic Analysis of Tertiary Amine Moieties
Crystallographic studies of related dicyclohexylammonium salts provide valuable insights into the structural features of the amine component. The dicyclohexylammonium cation exhibits characteristic bond lengths and angles that reflect the influence of the bulky cyclohexyl substituents. The nitrogen-carbon bond lengths in the cation measure approximately 1.507 to 1.510 Angstroms, which fall within the expected range for tertiary amine structures.
The carbon-nitrogen-carbon bond angle in dicyclohexylammonium salts typically measures 117.34 degrees, significantly larger than the ideal tetrahedral angle of 109.5 degrees. This geometric distortion results from steric repulsion between the cyclohexyl rings, which forces the substituents to adopt a more spread-out configuration. The increased bond angle represents a compromise between minimizing steric strain and maintaining reasonable orbital overlap for bonding.
Crystallographic analysis reveals that both cyclohexyl rings adopt chair conformations with minimal distortion from the ideal geometry. The mean dihedral angles between carbon atoms in the cyclohexane rings closely match those observed in pure cyclohexane, indicating that the presence of the nitrogen substitution does not significantly perturb the ring geometry. The chair conformation provides optimal steric arrangements for the bulky substituents while maintaining favorable bonding geometries.
The crystal packing arrangements of dicyclohexylammonium salts demonstrate the formation of hydrogen-bonded networks between cations and anions. These interactions stabilize the crystal structure and contribute to the overall stability of the salt complex. The cyclohexyl rings orient themselves to minimize unfavorable steric contacts while maximizing attractive van der Waals interactions.
| Structural Parameter | Value | Reference |
|---|---|---|
| N-C Bond Length | 1.507-1.510 Å | |
| C-N-C Bond Angle | 117.34° | |
| Chair Conformation Dihedral | 54.3° | |
| Unit Cell Volume | Variable |
Conformational Dynamics via NMR Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed information about the conformational behavior and dynamic properties of the compound components. The cyclohexyl rings in N-cyclohexylcyclohexanamine exhibit characteristic NMR signatures that reflect their chair conformations and dynamic ring-flipping processes. The proton NMR spectrum displays distinct chemical shifts for axial and equatorial protons, allowing for detailed conformational analysis.
The chemical shifts for cyclohexyl protons typically appear in the range of 1.0 to 2.1 parts per million, with fine structure that reflects the different magnetic environments of axial versus equatorial positions. The nitrogen-substituted carbon exhibits characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom. The multiplicity patterns in the NMR spectrum provide information about coupling relationships between adjacent protons and confirm the chair conformation of the rings.
Ring-flipping dynamics in cyclohexane systems occur on timescales that can be monitored using variable-temperature NMR spectroscopy. At room temperature, the ring-flipping process is typically fast on the NMR timescale, leading to averaged signals. However, at lower temperatures, the process slows sufficiently to allow observation of separate signals for different conformational states.
The protected threonine component exhibits characteristic NMR signatures for the stereochemical centers and protecting groups. The methyl groups of the tert-butyl protecting group appear as a sharp singlet due to their chemical equivalence. The phenylmethoxycarbonyl group contributes aromatic signals in the 7.0 to 7.5 parts per million region, along with a characteristic benzylic methylene signal around 5.1 parts per million.
Temperature-dependent NMR studies reveal information about conformational equilibria and dynamic processes. The barrier to ring flipping in cyclohexane systems typically measures approximately 10.8 kilocalories per mole, which corresponds to rapid exchange at room temperature. The presence of substituents can alter these barriers and affect the relative populations of different conformational states.
| NMR Parameter | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Cyclohexyl CH | 1.0-2.1 | Ring protons |
| Aromatic CH | 7.0-7.5 | Phenyl group |
| Benzylic CH₂ | ~5.1 | OCH₂Ph |
| tert-Butyl CH₃ | ~1.4 | (CH₃)₃C |
Computational Modeling of Hydrogen Bonding Networks
Computational studies using density functional theory methods provide insights into the hydrogen bonding interactions that stabilize the salt complex. The carboxylic acid group of the threonine component serves as a hydrogen bond donor, while the nitrogen atom of the dicyclohexylamine component acts as a hydrogen bond acceptor. These interactions contribute significantly to the overall stability of the molecular complex.
The strength of hydrogen bonds in similar systems typically ranges from moderate to strong, with energies between 10 to 25 kilocalories per mole. The specific geometry and distance of hydrogen bonding interactions depend on the relative orientations of the donor and acceptor groups. Optimal hydrogen bonding occurs when the donor-hydrogen-acceptor angle approaches linearity, typically within 10 to 20 degrees of 180 degrees.
Molecular electrostatic potential calculations reveal regions of positive and negative charge density that govern intermolecular interactions. The nitrogen atom in dicyclohexylamine carries partial negative charge that facilitates hydrogen bonding with the carboxylic acid proton. The electron-rich oxygen atoms in the carboxyl and ether groups provide additional sites for hydrogen bonding interactions.
Computational analysis of conformational preferences indicates that the molecular components adopt geometries that optimize hydrogen bonding while minimizing steric repulsion. The chair conformations of the cyclohexyl rings provide the most favorable arrangements for accommodating the hydrogen bonding interactions without introducing significant strain energy.
Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics of the hydrogen bonding networks. The analysis reveals the degree of charge transfer between donor and acceptor orbitals and quantifies the stabilization energy associated with specific hydrogen bonding interactions.
The computational modeling also addresses the role of solvent effects on hydrogen bonding strength and geometry. In polar solvents, the hydrogen bonding interactions may be weakened due to competition with solvent molecules. However, in the crystalline state or in nonpolar environments, the intramolecular hydrogen bonds provide significant stabilization to the molecular complex.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| H-bond Energy | 10-25 kcal/mol | DFT |
| Donor-Acceptor Distance | 2.4-2.8 Å | Optimization |
| Bond Angle Deviation | <20° from linear | Geometry |
| Stabilization Energy | Variable | NBO Analysis |
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-STEACBGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclohexylamine Moiety
The N-cyclohexylcyclohexanamine segment is synthesized via catalytic hydrogenation of diphenylamine using ruthenium-based catalysts. This method, adapted from dicyclohexylamine production, involves high-pressure hydrogenation (50–100 bar) at 120–150°C, yielding a mixture of cyclohexylamine derivatives. Subsequent purification via fractional distillation isolates N-cyclohexylcyclohexanamine with >95% purity.
Stereoselective Synthesis of the Threonine Derivative
The (2R,3S)-configured threonine backbone is constructed using a modified Rapoport route. Key steps include:
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Epoxidation of D-vinylglycine : Treatment with meta-chloroperbenzoic acid (mCPBA) yields a 5:1 ratio of syn- and anti-epoxides, with the desired syn-epoxide isolated via chromatography.
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Thiol Introduction : The epoxide is opened with sodium thiophenolate under acidic conditions to introduce a γ-thiol group, achieving diastereomeric excess >90%.
-
Protection Strategies :
Coupling and Deprotection
The final assembly involves coupling the cyclohexylamine moiety to the protected threonine derivative using carbodiimide-based reagents (e.g., EDC/HOBt). Critical parameters include:
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Solvent : Dimethylformamide (DMF) or dichloromethane.
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Temperature : 0–25°C to minimize racemization.
Industrial Production Methods
Scalable synthesis requires optimizing cost, yield, and environmental impact. Industrial protocols emphasize:
Catalytic Hydrogenation Optimization
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces reaction times and improves reproducibility:
Characterization and Quality Control
Post-synthesis characterization ensures structural integrity and purity:
Spectroscopic Analysis
| Technique | Key Signals | Purpose |
|---|---|---|
| 1H NMR | δ 1.2 (t-Bu), δ 4.3 (CH-NH), δ 7.3 (Z group) | Confirm protection and coupling |
| IR | 1720 cm⁻¹ (C=O), 3300 cm⁻¹ (NH) | Detect functional groups |
| MS (ESI-TOF) | m/z 487.3 [M+H]+ | Verify molecular weight |
Chromatographic Purity
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Batch Hydrogenation | 82 | 95 | Moderate | 120 |
| Continuous Flow | 88 | 98 | High | 90 |
| Enzymatic Resolution | 75 | 99 | Low | 200 |
Environmental Impact
-
Solvent Recovery : Continuous flow systems achieve 95% DMF recycling vs. 60% in batch.
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Catalyst Reuse : Ru-Pd/Ta2O5 retains 80% activity after 10 cycles.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Used in the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutics.
Industry: Used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid involves its incorporation into peptides and proteins. The protected groups (Z and tbu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Once the synthesis is complete, the protecting groups can be removed to yield the desired peptide or protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, and applications based on evidence:
Key Structural and Functional Comparisons:
Protective Groups: The Boc and Cbz groups in the target compound are widely used in peptide synthesis, similar to Z-Thr(Bzl)-OH (), which employs a benzyl (Bzl) group instead of tert-butyl. Boc offers acid-labile protection, while Cbz is removed via hydrogenolysis, allowing orthogonal deprotection strategies . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses an N,O-bidentate directing group for metal catalysis, diverging from the peptide-focused role of the target compound.
Stereochemistry: The (2R,3S) configuration of the target compound is critical for its biological activity, as seen in (2R,3S)-3-hydroxy-2-methylbutanoic acid, which requires precise stereocontrol during synthesis using chiral auxiliaries like oxazolidinones . Stereoisomers such as (2S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid (CAS 49855-91-6, ) highlight how enantiomeric differences impact receptor binding or metabolic stability.
Counterion Utility :
- N-cyclohexylcyclohexanamine is comparable to dicyclohexylammonium salts in Z-D-DAB(BOC)-OH DCHA (), both enhancing solubility and crystallinity of acidic compounds. This contrasts with simpler amines like cyclohexylamine, which lack the steric bulk of dicyclohexyl groups .
Biological Activity :
- The Cbz group in the target compound is structurally akin to N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (), a hydroxamic acid derivative with antioxidant properties. However, the target compound’s primary role is synthetic rather than bioactive .
Research Findings and Data
- Synthesis: The target compound’s stereochemistry is achievable via Evans’ oxazolidinone methodology, as demonstrated for (2R,3S)-3-hydroxy-2-methylbutanoic acid (yield: 96%, enantiomeric excess >99%) .
- Stability: Dicyclohexylammonium salts (e.g., Z-D-DAB(BOC)-OH DCHA) exhibit improved shelf-life compared to free acids, as noted in safety data sheets ().
- Applications: Boc/Cbz-protected amino acids are pivotal in synthesizing caspase inhibitors () and protease-resistant peptides .
Biological Activity
N-cyclohexylcyclohexanamine; (2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes cyclohexyl groups and various functional groups, which enhance its reactivity and biological activity. Its chemical formula indicates the presence of amines, carboxylic acids, and protected amino groups, making it a versatile candidate for various biochemical applications.
N-cyclohexylcyclohexanamine acts primarily as a protected amino acid . Upon deprotection, it can interact with various molecular targets such as enzymes and receptors. The mechanism of action can be summarized as follows:
- Binding to Enzymes : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Protein Folding : It plays a role in protein folding studies due to its ability to mimic natural amino acids.
- Formation of Salts : The ability to form salts with amino acids suggests potential pharmaceutical applications in drug development.
Biological Activity
Research indicates that N-cyclohexylcyclohexanamine exhibits several biological activities:
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic processes, potentially influencing their function.
- Pharmaceutical Applications : The compound is being explored for its utility in drug development, particularly targeting specific biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of N-cyclohexylcyclohexanamine:
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Enzyme-Substrate Interaction Studies :
- Research demonstrated that the compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
- Toxicity Assessment :
-
Comparative Studies :
- Comparative analyses with similar compounds revealed that N-cyclohexylcyclohexanamine has enhanced solubility and reactivity due to its unique cyclohexane rings, making it more effective in synthesizing peptides .
Applications
N-cyclohexylcyclohexanamine has diverse applications across multiple scientific fields:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals.
- Biochemical Research : Valuable in studies involving enzyme-substrate interactions and protein folding.
- Industrial Applications : Employed in the production of specialty chemicals due to its unique properties.
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C18H28N2O4 |
| Biological Role | Protected amino acid; interacts with enzymes |
| Potential Applications | Drug development, peptide synthesis |
| Toxicity Profile | Irritant; requires careful handling |
| Mechanism of Action | Inhibits enzyme activity; influences protein folding |
Q & A
Q. What are the optimal protecting groups for synthesizing this compound, and how do they influence peptide coupling efficiency?
The tert-butyl (t-Bu) group protects the hydroxyl moiety, while the benzyloxycarbonyl (Z) group protects the amino group. These groups are selected for their orthogonal stability during solid-phase peptide synthesis (SPPS) and compatibility with standard deprotection protocols (e.g., trifluoroacetic acid for t-Bu and hydrogenolysis for Z). Their steric and electronic properties minimize side reactions during coupling, ensuring high yields in peptide elongation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and stereochemical integrity?
- NMR spectroscopy (1H, 13C, and 2D-COSY) confirms regiochemistry and stereochemistry, particularly the (2R,3S) configuration.
- HPLC (C18 reverse-phase columns with UV detection at 220 nm) assesses purity (>95%).
- Mass spectrometry (ESI-TOF) validates molecular weight.
- X-ray crystallography resolves absolute stereochemistry if crystalline derivatives are obtainable .
Q. How does this compound function as a building block in peptide synthesis, and what are its limitations?
The compound serves as a threonine derivative with pre-installed protecting groups, enabling direct incorporation into peptide chains via SPPS. Limitations include potential epimerization at the β-hydroxy group under basic coupling conditions and steric hindrance from the t-Bu group, which may slow coupling kinetics. Mitigation involves using mild coupling reagents (e.g., HOBt/DIC) and shorter reaction times .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. To address this:
- Perform dose-response curves under standardized buffer conditions (e.g., Tris-HCl, pH 7.4).
- Use orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to validate binding.
- Conduct mutational analysis of target enzymes to identify critical interaction sites .
Q. How can the solid-phase synthesis of this compound be optimized to minimize epimerization and improve yield?
- Temperature control : Conduct couplings at 0–4°C to reduce β-carbon epimerization.
- Coupling agents : Replace traditional DCC with HOBt/DIC or OxymaPure/DIEA for milder activation.
- Real-time monitoring : Use FTIR to track carbodiimide consumption and optimize reaction duration.
- Post-synthesis analysis : Employ chiral HPLC to quantify enantiomeric excess .
Q. What computational methods are suitable for predicting this compound's interactions with biological targets, such as proteases or kinases?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses.
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes.
- Quantum mechanical calculations (DFT) to evaluate electronic interactions at active sites. Cross-validate predictions with experimental SAR studies using analogs with modified protecting groups .
Q. How does the stereochemistry of the (2R,3S) configuration influence its reactivity in nucleophilic substitution or oxidation reactions?
The β-hydroxy group’s stereochemistry affects transition-state geometry in reactions like oxidation (e.g., Swern oxidation to ketones) or nucleophilic displacement. The t-Bu group’s steric bulk further modulates reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
